molecular formula C11H17N3O2S B7629878 1-[4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone

1-[4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone

Cat. No. B7629878
M. Wt: 255.34 g/mol
InChI Key: VTKDPKDMITYYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone, also known as TBOA, is a chemical compound used in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. Glutamate is an important neurotransmitter involved in many physiological processes, including learning and memory. Inhibition of glutamate transporters by TBOA has been shown to have a number of effects on the brain, which will be discussed in

Mechanism of Action

1-[4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone is a potent inhibitor of glutamate transporters. Glutamate transporters are responsible for removing excess glutamate from the synapse, which is important for maintaining proper neurotransmission. Inhibition of glutamate transporters by 1-[4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone can lead to an increase in extracellular glutamate levels, which can have a number of effects on the brain. The mechanism of action of 1-[4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone is complex and involves the binding of 1-[4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone to the glutamate transporter protein.
Biochemical and Physiological Effects
Inhibition of glutamate transporters by 1-[4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone can have a number of biochemical and physiological effects on the brain. Increased extracellular glutamate levels can lead to increased excitatory neurotransmission, which can have both positive and negative effects on the brain. For example, increased glutamate levels have been shown to enhance learning and memory, but can also lead to excitotoxicity and neuronal damage.

Advantages and Limitations for Lab Experiments

1-[4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone is a useful tool for studying the role of glutamate transporters in the brain. Its potent inhibitory effects on glutamate transporters allow researchers to manipulate glutamate levels in the brain and study the effects on various physiological processes. However, like all research tools, 1-[4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone has limitations. For example, the effects of 1-[4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone on the brain may not be representative of the effects of other glutamate transporter inhibitors or other drugs that affect glutamate levels.

Future Directions

There are many future directions for research involving 1-[4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone. One area of interest is the role of glutamate transporters in various neurological disorders, such as Alzheimer's disease and epilepsy. Another area of interest is the development of new drugs that target glutamate transporters, which could have therapeutic potential for a variety of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone on the brain.

Synthesis Methods

1-[4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone can be synthesized using a multi-step process involving the reaction of various chemicals. The synthesis of 1-[4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone is a complex process that requires specialized equipment and expertise. The details of the synthesis method are beyond the scope of this paper.

Scientific Research Applications

1-[4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone is primarily used in scientific research to study the role of glutamate transporters in the brain. Glutamate transporters are responsible for removing excess glutamate from the synapse, which is important for maintaining proper neurotransmission. Inhibition of glutamate transporters by 1-[4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone can lead to an increase in extracellular glutamate levels, which can have a number of effects on the brain.

properties

IUPAC Name

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-1,3-thiazolidin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-7(15)14-6-17-5-8(14)9-12-10(13-16-9)11(2,3)4/h8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKDPKDMITYYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CSCC1C2=NC(=NO2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.